molecular formula C22H27N3O2 B14918871 5-(4-tert-butylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

5-(4-tert-butylphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B14918871
M. Wt: 365.5 g/mol
InChI Key: UEXHAAVIRRPEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a cyclohexanedione core, a tert-butylphenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactionsThe imidazole moiety can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as imidazole derivatives. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s imidazole moiety makes it a potential candidate for enzyme inhibition studies.

    Medicine: Its structural features suggest potential pharmacological activities, making it a subject of interest in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(TERT-BUTYL)PHENYL]-2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-CYCLOHEXANEDIONE lies in its combination of a cyclohexanedione core, a tert-butylphenyl group, and an imidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C22H27N3O2/c1-22(2,3)17-6-4-15(5-7-17)16-10-20(26)19(21(27)11-16)13-23-9-8-18-12-24-14-25-18/h4-7,12-14,16,26H,8-11H2,1-3H3,(H,24,25)

InChI Key

UEXHAAVIRRPEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCC3=CN=CN3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.